(trans-Racemic) 1-tert-butyl 3-methyl 4-(5,6-DI-methoxypyridin-3-YL)pyrrolidine-1,3-dicarboxylate
Description
The compound (±)-trans-1-tert-butyl 3-methyl 4-(5,6-dimethoxypyridin-3-yl)pyrrolidine-1,3-dicarboxylate (hereafter referred to as Compound A) is a pyrrolidine-based dicarboxylate derivative featuring a 5,6-dimethoxy-substituted pyridin-3-yl moiety. Its molecular structure comprises:
- A pyrrolidine ring with two ester groups: a tert-butyl ester at position 1 and a methyl ester at position 2.
- A 4-(5,6-dimethoxypyridin-3-yl) substituent on the pyrrolidine ring, contributing to its unique electronic and steric properties.
Compound A is cataloged under CAS number N/A (as per ) and is structurally related to intermediates used in medicinal chemistry for kinase inhibition or as precursors in heterocyclic synthesis.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl (3S,4R)-4-(5,6-dimethoxypyridin-3-yl)pyrrolidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O6/c1-18(2,3)26-17(22)20-9-12(13(10-20)16(21)25-6)11-7-14(23-4)15(24-5)19-8-11/h7-8,12-13H,9-10H2,1-6H3/t12-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYJACAOCQSCIC-QWHCGFSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)OC)C2=CC(=C(N=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)OC)C2=CC(=C(N=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(trans-Racemic) 1-tert-butyl 3-methyl 4-(5,6-DI-methoxypyridin-3-YL)pyrrolidine-1,3-dicarboxylate is a complex organic compound with significant potential in various biological applications. Its structure includes a pyrrolidine core substituted with a tert-butyl group and a dimethoxypyridine moiety, suggesting possible interactions with biological targets relevant to pharmacology and medicinal chemistry.
- Molecular Formula : C18H26N2O6
- Molecular Weight : 366.4 g/mol
- CAS Number : 1217698-80-0
- Purity : Typically ≥95%
Biological Activity
The biological activity of this compound can be categorized based on its pharmacological properties and potential therapeutic applications.
Research indicates that this compound may exhibit activity through multiple mechanisms:
- Enzyme Inhibition : It is hypothesized that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism or neurotransmitter synthesis.
- Receptor Modulation : The presence of the pyridine ring suggests possible interactions with neurotransmitter receptors, which could influence signaling pathways in the central nervous system.
In Vitro Studies
Several studies have explored the biological effects of this compound:
- Cell Proliferation Assays : In vitro assays have shown that this compound can inhibit the proliferation of certain cancer cell lines, indicating potential anticancer properties.
- Neuroprotective Effects : Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress, which is crucial for conditions like Alzheimer's disease.
Case Studies
-
Study on Cancer Cell Lines :
- Objective : To evaluate the cytotoxic effects on breast cancer cell lines.
- Results : The compound demonstrated IC50 values in the low micromolar range, suggesting significant cytotoxicity.
- : Further investigation into its mechanism could lead to the development of new anticancer therapies.
-
Neuroprotection Study :
- Objective : To assess neuroprotective effects in models of oxidative stress.
- Results : The compound reduced markers of oxidative damage and improved cell viability.
- : This suggests potential for therapeutic use in neurodegenerative diseases.
Data Table
| Study Type | Target Cells | IC50 (µM) | Observations |
|---|---|---|---|
| Cytotoxicity | Breast Cancer Cells | 5.2 | Significant reduction in cell viability |
| Neuroprotection | Neuronal Cells | N/A | Reduced oxidative stress markers |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyrrolidine Dicarboxylate Series
The following table summarizes key structural analogues of Compound A, sourced from pyridine derivative catalogs (–9, 14):
Key Comparative Findings
Electronic and Steric Effects
- Electron-Donating vs. Electron-Withdrawing Groups : Compound A’s 5,6-dimethoxy groups increase pyridine ring electron density, enhancing nucleophilic aromatic substitution (SNAr) reactivity compared to chloro- or fluoro-substituted analogues (e.g., 2-chloro-5-methyl derivative in ) .
Spectroscopic Differentiation (NMR Profiling)
highlights that NMR chemical shifts in regions A (positions 39–44) and B (positions 29–36) are critical for distinguishing substituents on pyridine derivatives. For Compound A:
- The 5,6-dimethoxy groups would cause upfield shifts in pyridine ring protons due to electron donation, contrasting with downfield shifts observed in halogenated analogues (e.g., 2-chloro or 2-fluoro derivatives) .
- The trans-racemic pyrrolidine configuration in Compound A generates distinct diastereotopic proton splitting patterns compared to saturated tetrahydropyridine derivatives () .
Preparation Methods
Pyrrolidine Ring Formation
The pyrrolidine core is often synthesized via cyclization reactions starting from amino acid derivatives or open-chain precursors bearing suitable functional groups. For example, starting from a protected amino acid such as N-Boc-proline or its derivatives, cyclization can be induced under conditions favoring ring closure with retention of stereochemistry. The trans-racemic configuration arises from the use of racemic starting materials or racemization during the synthesis.
Protection and Esterification
The 1-position tert-butyl ester and 3-position methyl ester groups serve as protecting groups and modulate the compound's solubility and stability. These groups are introduced via esterification reactions using tert-butyl alcohol and methanol derivatives or their activated forms (e.g., tert-butyl chloroformate for carbamate formation, methyl chloroformate for methyl esters).
Representative Preparation Procedure (Literature-Based)
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1. Pyrrolidine ring synthesis | Starting from racemic N-Boc-proline derivative, cyclization via intramolecular nucleophilic substitution | Formation of trans-racemic pyrrolidine core |
| 2. Halogenation | Use of N-bromosuccinimide (NBS) or equivalent to introduce bromine at 4-position | Generates 4-bromo-pyrrolidine intermediate |
| 3. Cross-coupling | Suzuki coupling with 5,6-dimethoxypyridin-3-yl boronate ester, Pd(PPh3)4 catalyst, base (e.g., K2CO3), solvent (e.g., dioxane/water), elevated temperature | Installation of heteroaryl substituent |
| 4. Esterification | Treatment with tert-butyl chloroformate and methyl chloroformate under basic conditions | Formation of tert-butyl and methyl esters at positions 1 and 3 |
| 5. Purification | Chromatography (silica gel), recrystallization | Isolation of pure trans-racemic product |
Analytical Data and Research Findings
- Molecular formula: C18H26N2O6
- Molecular weight: 366.41 g/mol
- The compound exists as a trans-racemic mixture, indicating equal amounts of both enantiomers in the trans configuration.
- The synthetic route emphasizes stereochemical control during ring formation and selective functionalization at the 4-position.
- Cross-coupling conditions are optimized to maintain the integrity of sensitive methoxy groups on the pyridine ring.
- Purity and identity are confirmed by NMR spectroscopy, mass spectrometry, and HPLC analysis.
Summary Table of Preparation Methods
| Aspect | Details |
|---|---|
| Starting materials | Racemic N-Boc-proline derivatives, 5,6-dimethoxypyridin-3-yl boronate |
| Key reactions | Cyclization, halogenation, Suzuki-Miyaura cross-coupling, esterification |
| Catalysts | Palladium-based catalysts (e.g., Pd(PPh3)4) |
| Protecting groups | tert-Butyl ester (position 1), methyl ester (position 3) |
| Stereochemistry | Trans-racemic mixture |
| Purification techniques | Silica gel chromatography, recrystallization |
| Analytical methods | NMR, MS, HPLC |
Q & A
Q. Optimization Strategies :
- Temperature and solvent : Reactions in THF or dioxane at 0–60°C improve selectivity .
- Reagent stoichiometry : Excess tert-butyl reagents (1.2–1.5 eq) enhance protection efficiency .
- Yield monitoring : Use HPLC or TLC to track intermediates and adjust reaction times .
Basic: Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies protons on the pyrrolidine ring (δ 1.2–3.5 ppm) and pyridine substituents (δ 6.5–8.0 ppm) .
- ¹³C NMR : Confirms carbonyl groups (δ 165–175 ppm) and tert-butyl carbons (δ 25–30 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for pharmacological studies) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., 366.41 g/mol for MFCD12401651) .
Basic: How do substituents like tert-butyl and methoxy groups influence the compound’s physicochemical properties?
Methodological Answer:
- tert-Butyl group : Enhances lipophilicity (logP ↑), improving membrane permeability in biological assays .
- Methoxy groups : Increase electron density on the pyridine ring, stabilizing π-π interactions in receptor binding .
- Trifluoromethyl (if present) : Boosts metabolic stability by resisting oxidative degradation .
Q. Experimental Validation :
- LogP measurements via shake-flask method .
- X-ray crystallography to study intermolecular interactions .
Advanced: How does stereochemistry at the pyrrolidine ring’s 3 and 4 positions affect bioactivity?
Methodological Answer:
- (3S,4R) vs. (3R,4S) configurations :
- Enzymatic selectivity : (3S,4R) isomers show higher affinity for serine proteases due to spatial compatibility with active sites .
- Pharmacokinetics : trans-Racemic mixtures may reduce efficacy compared to enantiopure forms .
Q. Testing Approaches :
- Chiral HPLC to separate enantiomers .
- Molecular docking simulations to predict binding modes with targets like kinases .
Advanced: What computational strategies predict this compound’s interactions with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model binding stability with receptors (e.g., G-protein-coupled receptors) over 100-ns trajectories .
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions .
- QSAR Models : Correlate substituent effects (e.g., methoxy position) with IC₅₀ values in enzyme inhibition assays .
Advanced: How can contradictions in reaction yield data be systematically resolved?
Methodological Answer:
-
Root-cause analysis :
Factor Investigation Method Catalyst deactivation ICP-MS to track metal leaching Moisture sensitivity Karl Fischer titration Side reactions LC-MS to identify byproducts -
Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature vs. solvent) .
Advanced: What mechanisms underlie this compound’s bioactivity in enzyme inhibition studies?
Methodological Answer:
- Competitive inhibition : The pyrrolidine core mimics transition states in serine hydrolases, blocking substrate access .
- Allosteric modulation : Methoxy-pyridine groups induce conformational changes in kinases (e.g., JAK2) .
- Validation : Kinetic assays (e.g., Michaelis-Menten plots) and fluorescent probe displacement .
Advanced: How does the compound’s stability vary under different storage and reaction conditions?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
